molecular formula C14H12N2O4S2 B2395198 N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-07-2

N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2395198
CAS No.: 941908-07-2
M. Wt: 336.38
InChI Key: JCIWQQHFQSFGQS-UHFFFAOYSA-N
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Description

N-(3-Cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a novel synthetic heterocyclic amide compound designed for advanced chemical and pharmaceutical research. This molecule integrates a 3-cyanothiophene moiety and a (4-methoxyphenyl)sulfonyl)acetamide group into a single scaffold, making it a compelling subject for investigators in medicinal chemistry. Heterocyclic amides similar to this compound are known to be essential functional groups in many pharmaceuticals and biologically active molecules . They have demonstrated a broad spectrum of significant biological activities, including antifungal, antibacterial, and antioxidant properties . Based on studies of its structural analog, this compound is expected to be characterized by techniques such as FT-IR, NMR (1H and 13C), and single-crystal X-ray crystallography . Its molecular framework suggests potential for interesting electronic properties and intermolecular interactions, which can be further investigated computationally using methods like Density Functional Theory (DFT) . Primary research applications for this compound are anticipated to include evaluating its efficacy as an antimicrobial agent against various Gram-positive and Gram-negative bacterial strains and yeasts, as well as assessing its in vitro antioxidant activity via assays like the ABTS radical scavenging method . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-20-11-2-4-12(5-3-11)22(18,19)9-13(17)16-14-10(8-15)6-7-21-14/h2-7H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIWQQHFQSFGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, with the CAS number 941908-51-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O4S2C_{15}H_{14}N_{2}O_{4}S_{2}, with a molecular weight of approximately 350.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its unique chemical properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of particular interest due to their potential in treating diseases linked to oxidative stress and inflammation .
  • Antimicrobial Properties : Many thiophene derivatives have shown antimicrobial activities, making them candidates for further investigation in this area.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific structural components in enhancing biological activity. For example:

  • Thiomethyl and Sulfonamide Groups : These groups are crucial for the binding affinity to biological targets.
  • Substituents on the Phenyl Ring : Variations in substituents can significantly affect the potency and selectivity of the compound against specific targets.

Inhibition of Nrf2-Keap1 Interaction

A study focused on the inhibition of the Nrf2-Keap1 interaction demonstrated that modifications in the acyl group and phenylene ring positions could optimize potency. The study synthesized various derivatives based on initial findings, revealing that certain configurations led to enhanced inhibitory activity .

Antioxidant Potential

Research has indicated that compounds structurally similar to this compound exhibit significant antioxidant properties. These compounds can upregulate cellular defense mechanisms against oxidative stress by modulating enzyme transcription involved in detoxification processes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazolCyano group additionAntibacterial
N-(5-bromothiophen-2-yl)-1,3,4-oxadiazolOxadiazole and thiopheneAnticancer
N-(3-cyanothiophen-2-yl)-4-methoxyphenylsulfonamideSulfonamide functionalityAntimicrobial

These comparisons illustrate how structural variations can lead to distinct biological profiles, emphasizing the need for further studies on this compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include sulfonyl-containing acetamides, cyanothiophene derivatives, and methoxyphenyl-substituted compounds. A comparative analysis is provided in Table 1.

Table 1: Structural Comparison of Analogous Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophene, thiophene 264.33 Not reported
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) 4-Methoxyphenyl, quinazoline-sulfonyl 460.54 Not reported
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-TMB)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) 4-Methoxyphenyl, quinazolinone-thioether 483.52 Not reported
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetylthiophene, bromoacetamide 260.14 Not reported
N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b) 4-Methoxyphenylsulfonyl, methyl(phenyl)amino 378.44 112–113

Notes:

  • The target compound shares the 4-methoxyphenylsulfonyl group with compound 6b and the cyanothiophene motif with compound I .
  • Quinazoline-sulfonyl analogs (e.g., compound 38 ) demonstrate enhanced anticancer activity due to sulfonyl-mediated enzyme inhibition .
Pharmacological Activity

Anticancer Activity:

  • Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibited IC₅₀ values <10 μM against HCT-116, MCF-7, and PC-3 cancer cell lines in MTT assays .
  • Compound 9 (N-(4-methoxyphenyl)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]acetamide) showed moderate growth inhibition (MGI% = 10%) compared to less active sulfamoylphenyl analogs (MGI% = 1–7%) .

Anti-inflammatory Potential:

  • Thiazole derivatives (e.g., compound 18 ) demonstrated MMP inhibitory activity (IC₅₀ = 0.8–1.2 μM), attributed to sulfonyl and methoxyphenyl groups enhancing binding affinity .

Table 2: Pharmacological Data of Key Analogues

Compound ID Biological Target Activity (IC₅₀/MGI%) Cell Line/Model Reference
38 Cancer cell proliferation IC₅₀ <10 μM HCT-116, MCF-7, PC-3
9 Cancer cell growth MGI% = 10% Broad-spectrum
18 Matrix metalloproteinases IC₅₀ = 0.8–1.2 μM In vitro inflammation
Physicochemical Properties
  • Solubility: Sulfonyl and methoxy groups enhance hydrophilicity, as seen in compound 6b (melting point 112–113°C), compared to non-polar thiophene analogs .
  • Stability: Cyanothiophene derivatives (e.g., compound I) exhibit stability in ethanol-dioxane recrystallization, confirmed by X-ray crystallography .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the thiophene core and subsequent coupling with the methoxyphenylacetamide moiety. Critical parameters include:

  • Temperature control : Reactions often proceed optimally at 60–80°C to avoid side products .
  • Catalysts : Use of triethylamine or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF (dimethylformamide) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures ≥95% purity .

Q. How can structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR shifts with predicted values (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Confirm presence of cyanothiophene (C≡N stretch ~2200 cm1^{-1}) and sulfonyl groups (S=O stretches ~1150–1350 cm1^{-1}) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 377.3) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases due to sulfonamide’s role in binding catalytic sites .
  • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density distribution to predict reactive sites (e.g., cyanothiophene’s electrophilic carbon) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding with target proteins (e.g., COX-2 or adenosine receptors) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictory data in biological activity studies?

  • Methodological Answer :

  • Dose-response curves : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • SAR studies : Compare analogs (e.g., replacing cyanothiophene with fluorophenyl) to isolate functional group contributions .

Q. How to design experiments for elucidating reaction mechanisms in its synthesis?

  • Methodological Answer :

  • Kinetic studies : Monitor intermediate formation via in situ FTIR or HPLC .
  • Isotopic labeling : Use 18^{18}O-labeled sulfonyl precursors to track oxygen transfer pathways .
  • DFT-based mechanistic studies : Simulate transition states to identify rate-limiting steps .

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